1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene)
Description
The compound 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) (CAS: 5746-95-2) features two 4-chlorophenyl groups connected by a 4-chloro-1-buten-1-ylidene bridge. Its IUPAC name reflects the chloro-substituted butenylidene backbone and para-chlorinated benzene rings. Structurally, it belongs to the organochlorine family, sharing similarities with insecticides like DDT but differing in the bridging group .
Properties
CAS No. |
83929-32-2 |
|---|---|
Molecular Formula |
C16H13Cl3 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1-chloro-4-[4-chloro-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl3/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2 |
InChI Key |
ZCWFINABCDPCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobenzylideneacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butenylidene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural-Activity Relationships (SAR) : The chloro-butenylidene bridge in the target compound may confer unique steric or electronic properties compared to DDT’s trichloroethylidene, affecting binding to biological targets .
- Nitro vs.
- Fluorine Substitution : The fluorinated analog’s reduced molecular weight and altered polarity could improve biodegradability, though this remains speculative without direct data .
Biological Activity
1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene), also known as CAS 83929-32-2, is a synthetic organic compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.
The biological activity of 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorinated aromatic rings suggests potential interactions with cellular pathways that could lead to both therapeutic and toxic effects.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study on chlorinated phenolic compounds demonstrated that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
Cytotoxicity studies have shown that 1,1'-(4-Chloro-1-buten-1-ylidene)bis(4-chlorobenzene) can induce apoptosis in cancer cell lines:
- Case Study : In vitro assays revealed that the compound caused significant cell death in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:
- Case Study : Inhibition assays showed that it effectively inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate potential risks associated with exposure:
- Acute Toxicity : Animal studies suggest moderate toxicity levels, necessitating careful handling and usage in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
